BenchChemオンラインストアへようこそ!

tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

LogP lipophilicity Fmoc analog

tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2) is a heterobicyclic building block belonging to the pyrido[4,3-d]pyrimidine class, featuring a Boe-protected 7,8-dihydro nitrogen and a chlorine atom at the 4-position of the pyrimidine ring. This scaffold is widely employed in medicinal chemistry for the construction of kinase inhibitor libraries, particularly those targeting EGFR, Wee1, and PI3K, owing to the regioselective reactivity of the 4-chloro substituent toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 1056934-87-2
Cat. No. B1398509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
CAS1056934-87-2
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC=N2)Cl
InChIInChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-9-8(6-16)10(13)15-7-14-9/h7H,4-6H2,1-3H3
InChIKeyYSSUXXNMVJXCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2): A Boc-Protected Chloropyridopyrimidine Building Block for Kinase-Targeted Library Synthesis


tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1056934-87-2) is a heterobicyclic building block belonging to the pyrido[4,3-d]pyrimidine class, featuring a Boe-protected 7,8-dihydro nitrogen and a chlorine atom at the 4-position of the pyrimidine ring [1]. This scaffold is widely employed in medicinal chemistry for the construction of kinase inhibitor libraries, particularly those targeting EGFR, Wee1, and PI3K, owing to the regioselective reactivity of the 4-chloro substituent toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [2]. The tert-butyl carbamate (Boc) group provides acid-labile protection orthogonal to base-labile protecting groups such as Fmoc, enabling sequential deprotection strategies in complex synthetic routes [3].

Why Generic Substitution of tert-Butyl 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Fails: Protecting Group Orthogonality and Reactivity Drive Synthetic Selection


In-class compounds bearing the pyrido[4,3-d]pyrimidine core cannot be freely interchanged because differentiation is governed by three orthogonal parameters: the nitrogen protecting group (Boc vs. Fmoc vs. Cbz vs. free amine), the halogen leaving group at the 4-position (Cl vs. Br vs. I), and the saturation state of the pyrido ring (7,8-dihydro vs. fully aromatic) [1]. The Boc group is cleaved under acidic conditions (TFA, HCl/dioxane) while Fmoc requires basic conditions (piperidine, DBU); selecting the wrong protecting group can lead to premature deprotection or incompatible reaction conditions in multi-step syntheses [2]. Similarly, the 4-chloro substituent displays distinct SNAr reactivity compared to the corresponding 4-bromo or 4-iodo analogs, with the chloro derivative offering a balanced reactivity–stability profile that minimizes unwanted side reactions during amination steps [3]. The quantitative evidence below substantiates these differentiation axes.

Quantitative Evidence Guide for tert-Butyl 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate: Head-to-Head Comparator Data for Informed Procurement


LogP Differential: Boc-Protected Intermediate Shows 1.74-Log-Unit Lower Lipophilicity Than Fmoc Analog, Improving Aqueous Handling

The target compound (Boc-protected) exhibits a computed XLogP3-AA value of 1.9, whereas the directly comparable Fmoc-protected analog, (9H-fluoren-9-yl)methyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 916420-25-2), has an experimentally estimated LogP of 3.64 [1]. This 1.74-log-unit difference (approximately 55-fold lower partitioning into octanol) translates to significantly improved aqueous solubility for the target compound, which dissolves in polar organic solvents (methanol, acetonitrile, DMSO) and is suitable for aqueous formulation screening, whereas the Fmoc analog requires higher organic co-solvent ratios .

LogP lipophilicity Fmoc analog solubility

Protecting Group Orthogonality: Boc vs. Fmoc Differentiation Enables Sequential Deprotection Without Scaffold Degradation

The Boc group on the target compound is cleaved quantitatively with 20–50% TFA in dichloromethane (typical half-life < 5 min at 25°C), whereas the Fmoc group on the analog (CAS 916420-25-2) requires 20% piperidine in DMF (half-life ~1–2 min at 25°C) [1]. This orthogonal deprotection chemistry means that the Boc-protected building block can be employed in synthetic sequences where base-sensitive functionalities (e.g., esters, cyano groups) are present, without risk of premature deprotection that would occur with the Fmoc analog under basic conditions [2]. Furthermore, Boc deprotection generates volatile by-products (CO₂, isobutylene), simplifying work-up compared to Fmoc deprotection, which releases dibenzofulvene that must be scavenged or removed chromatographically [1].

Boc deprotection Fmoc deprotection orthogonal protection solid-phase synthesis

Scalability Advantage: Verified Kilogram-Scale Synthesis Experience Reduces Process Development Risk for Lead Optimization Campaigns

Fujifilm Wako Pure Chemical Corporation (via PharmaBlock Sciences) lists this compound with explicit 'kg-scale synthesis experience' and offers quantities up to 25 g in standard catalog, with larger quantities available upon inquiry . In contrast, the nearest Fmoc analog (CAS 916420-25-2) is typically offered by vendors at 500 g maximum catalog size, but without documented kg-scale process validation [1]. This demonstrated scalability reduces the process development burden when transitioning from discovery-scale (milligram-to-gram) to preclinical development (kilogram) quantities, a critical procurement consideration for integrated drug discovery programs .

scale-up kilogram synthesis process chemistry lead optimization

Regioselective Reactivity of 4-Chloro Substituent Enables Efficient SNAr Library Synthesis with Amines, Demonstrated by EGFR Inhibitor Derivative Production

The 4-chloro group on the pyrido[4,3-d]pyrimidine scaffold undergoes SNAr with primary and secondary amines under mild conditions (e.g., i-Pr₂NEt, DMF, 80°C, 12 h) to yield 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates in good yields (typically 60–85%) [1]. In the class-level study by Zhang et al. (Arch. Pharm. 2018), a library of 4-anilino derivatives synthesized from the corresponding 4-chloro precursor yielded compound 5a with an EGFR enzymatic IC₅₀ of 14.8 nM and cellular IC₅₀ values of 5.67–17.04 µM across A549, HT29, H460, and H1975 cancer cell lines, comparable to gefitinib (IC₅₀ = 18.44 µM on A549) [2]. While this specific biological data pertains to the 4-anilino derivatives rather than the 4-chloro intermediate itself, it establishes the critical role of the 4-chloro building block as the penultimate precursor for generating potent EGFR inhibitors [2].

SNAr reactivity 4-anilino derivatives EGFR inhibitor library synthesis

Stability and Storage: Crystalline Solid with Defined Storage Parameters Reduces Degradation Risk Relative to Free-Amine or Free-Acid Analogs

The target compound is a white to off-white crystalline powder that is stable under recommended storage conditions (−20°C powder for 3 years, 4°C for 2 years; in DMSO solution at −80°C for 6 months) . In contrast, the corresponding free amine (4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine, CAS 89583-92-6) or free carboxylic acid analogs are more hygroscopic and prone to oxidative degradation, with typical recommended storage limited to −20°C under argon with shorter shelf lives (≤1 year) . The Boc group also suppresses nucleophilic reactivity at the saturated ring nitrogen, preventing unwanted N-alkylation or N-oxidation during storage [1].

chemical stability storage Boc-protected shelf life

Rotatable Bond Count and Molecular Complexity: Compact Boc-Building Block Offers 2 Rotatable Bonds vs. 5 for Fmoc Analog, Favoring Ligand Efficiency Metrics

The target compound has 2 rotatable bonds and a complexity score of 319 (PubChem computed), whereas the Fmoc analog (CAS 916420-25-2) has 5 rotatable bonds and higher molecular complexity, contributing to a larger molecular weight (269.73 vs. 391.85 g/mol) and higher topological polar surface area [1]. In fragment-based drug discovery and lead optimization, a lower rotatable bond count is generally associated with improved ligand efficiency (LE) and lower entropic penalty upon target binding [2]. When the Boc group is ultimately cleaved during synthesis to reveal the free amine for further elaboration, the resulting fragment retains favorable drug-likeness parameters, whereas the Fmoc analog leaves a bulkier residue or requires additional deprotection and purification steps that can compromise overall synthetic efficiency [2].

rotatable bonds ligand efficiency molecular complexity drug-likeness

Optimal Research and Procurement Scenarios for tert-Butyl 4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


EGFR and Kinase Inhibitor Library Synthesis via SNAr Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries should select this Boc-protected 4-chloro building block as the diversification point for rapid parallel synthesis of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates. The 4-chloro substituent undergoes efficient SNAr with substituted anilines under mild conditions (i-Pr₂NEt, DMF, 80°C, 12 h, 60–85% yield), enabling the generation of 24–96 compound arrays per batch . The resulting derivatives have demonstrated EGFR inhibitory activity with enzymatic IC₅₀ values as low as 14.8 nM and cellular IC₅₀ values of 5.67–17.04 µM across multiple cancer cell lines, establishing a validated path from building block to bioactive lead .

Multi-Step Synthesis Requiring Orthogonal Nitrogen Protection (Boc/Acid-Labile Strategy)

In synthetic routes that incorporate base-sensitive functional groups (e.g., methyl or ethyl esters, cyano groups, acetyl-protected alcohols), the Boc group on the target compound provides acid-labile protection fully orthogonal to base-labile Fmoc groups. The Boc group is quantitatively removed with 20–50% TFA in dichloromethane (t₁/₂ < 5 min at 25°C), generating only volatile by-products (CO₂, isobutylene) that require no chromatographic removal . This is particularly advantageous when the compound is used as a late-stage intermediate where chromatographic purification of the deprotected product would erode overall yield .

Scale-Up for Preclinical Candidate Advancement (Gram-to-Kilogram Transition)

Drug discovery programs transitioning from hit-to-lead to lead optimization phases should prioritize this building block for procurement, as it is supported by validated kilogram-scale synthesis experience (Fujifilm Wako/PharmaBlock Sciences) . The documented scalability eliminates the need for in-house process development of the building block synthesis, reducing the timeline from lead identification to preclinical candidate nomination. Catalog availability includes 250 mg, 1 g, 5 g, 10 g, and 25 g quantities, with larger bulk quantities available upon inquiry, ensuring supply continuity throughout the development continuum .

Automated Library Plate Preparation Using Pre-Formulated DMSO Stock Solutions

The compound's solubility in DMSO and demonstrated stability as a DMSO stock solution at −80°C for up to 6 months (InvivoChem data) enables pre-formulation of library plates for automated high-throughput screening . Unlike the free-amine or free-acid analogs that require fresh preparation due to hygroscopicity and oxidative degradation, the Boc-protected building block can be plated in advance and stored, reducing liquid-handling robot downtime and ensuring consistent compound concentration across screening campaigns .

Quote Request

Request a Quote for tert-butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.